

chemical structure and formula of 2-Methoxy-6-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Methoxy-6-nitrobenzaldehyde

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An In-depth Technical Guide to 2-Methoxy-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxy-6-nitrobenzaldehyde**, a key aromatic intermediate. It details the compound's chemical structure, physicochemical properties, spectroscopic profile, and plausible synthetic routes. The guide also explores its chemical reactivity and its applications as a building block in the synthesis of complex molecules relevant to pharmaceutical and agrochemical research.

Core Compound Information

2-Methoxy-6-nitrobenzaldehyde is an organic compound featuring a benzene ring substituted with an aldehyde (-CHO), a methoxy (-OCH₃) group, and a nitro (-NO₂) group at positions 1, 2, and 6, respectively. This substitution pattern imparts unique steric and electronic properties that govern its reactivity.

Physicochemical Properties

The fundamental properties of **2-Methoxy-6-nitrobenzaldehyde** are summarized in the table below. The compound typically appears as a yellow to orange crystalline solid and is soluble in common organic solvents like ethanol and acetone, with limited solubility in water.

Property	Data
IUPAC Name	2-Methoxy-6-nitrobenzaldehyde
Synonyms	Benzaldehyde, 2-Methoxy-6-Nitro-
CAS Number	19689-88-4
Molecular Formula	C ₈ H ₇ NO ₄
Molecular Weight	181.15 g/mol
Appearance	Yellow to orange crystalline solid
Solubility	Soluble in ethanol, acetone; limited in water

Chemical Structure

The molecular structure of **2-Methoxy-6-nitrobenzaldehyde** is a key determinant of its chemical behavior.

Caption: 2D structure of **2-Methoxy-6-nitrobenzaldehyde**.

Spectroscopic Profile

While specific experimental spectra for **2-Methoxy-6-nitrobenzaldehyde** are not widely published, a detailed profile can be predicted based on the analysis of its functional groups and data from structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and methoxy protons.

Proton Type	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment Notes
Aldehyde (-CHO)	~10.4	Singlet (s)	1H	Highly deshielded due to the electronegativity of the carbonyl oxygen and its anisotropic magnetic field.
Aromatic (Ar-H)	~7.6 - 8.2	Multiplet (m)	3H	The precise shifts and coupling patterns depend on the combined electronic effects of the three substituents.
Methoxy (-OCH ₃)	~3.9 - 4.1	Singlet (s)	3H	Appears as a sharp singlet in the upfield region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides insight into the different carbon environments within the molecule.

Carbon Type	Expected Chemical Shift (δ , ppm)	Assignment Notes
Aldehyde Carbonyl (C=O)	~189 - 192	The most downfield signal, characteristic of an aldehyde carbonyl carbon.
Aromatic (C-CHO)	~135 - 138	The carbon atom to which the aldehyde group is attached.
Aromatic (C-OCH ₃)	~155 - 160	Shielded due to the electron-donating effect of the methoxy group.
Aromatic (C-NO ₂)	~148 - 152	Deshielded due to the strong electron-withdrawing nature of the nitro group.
Aromatic (C-H)	~115 - 135	Signals for the remaining three aromatic carbons.
Methoxy (-OCH ₃)	~56 - 60	Characteristic signal for a methoxy carbon attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups through their characteristic vibrational frequencies.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
Aldehyde C-H Stretch	~2880 & ~2780	Weak	Fermi doublet, characteristic of aldehydes.
Carbonyl (C=O) Stretch	~1700 - 1715	Strong	Strong absorption typical for an aromatic aldehyde.
Nitro (N-O) Asymmetric Stretch	~1520 - 1550	Strong	One of the two characteristic stretches for a nitro group.
Nitro (N-O) Symmetric Stretch	~1340 - 1370	Strong	The second characteristic stretch for a nitro group.
Aromatic C=C Stretch	~1450 - 1600	Medium	Ring stretching vibrations.
C-O-C Stretch (Methoxy)	~1250 & ~1050	Strong	Asymmetric and symmetric stretching of the ether linkage.

Experimental Protocols

Plausible Synthetic Route: Oxidation of 2-Methoxy-6-nitrotoluene

A common and effective method for the synthesis of aromatic aldehydes is the oxidation of the corresponding methyl-substituted precursor. While specific literature for this exact conversion is sparse, a general protocol based on established methods, such as oxidation using chromium trioxide in an acetic anhydride/acetic acid mixture, can be proposed.[\[1\]](#)

Materials:

- 2-Methoxy-6-nitrotoluene
- Acetic anhydride
- Glacial acetic acid
- Chromium trioxide (CrO_3)
- Concentrated Sulfuric Acid
- Ice
- Sodium carbonate solution (2%)

- Ethanol
- Concentrated Hydrochloric Acid

Protocol:

- Formation of the Diacetate Intermediate:
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Methoxy-6-nitrotoluene in a mixture of glacial acetic acid and acetic anhydride.
 - Cool the mixture in an ice bath to approximately 5°C.
 - Slowly add concentrated sulfuric acid while maintaining the low temperature.
 - Add chromium trioxide in small portions, ensuring the temperature does not exceed 10°C.
 - Continue stirring for several hours after the addition is complete.
 - Pour the reaction mixture into a large volume of ice water and stir vigorously to precipitate the crude diacetate intermediate.
 - Filter the solid, wash with water, and then with a cold sodium carbonate solution to neutralize residual acid.

- Hydrolysis to **2-Methoxy-6-nitrobenzaldehyde**:
 - Suspend the crude diacetate intermediate in a mixture of water, ethanol, and concentrated hydrochloric acid.
 - Heat the mixture to reflux with stirring for approximately 45-60 minutes to hydrolyze the diacetate.
 - Cool the mixture to 0°C to precipitate the crude **2-Methoxy-6-nitrobenzaldehyde**.
 - Filter the product, wash with cold water, and dry.
 - Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol for Spectroscopic Analysis

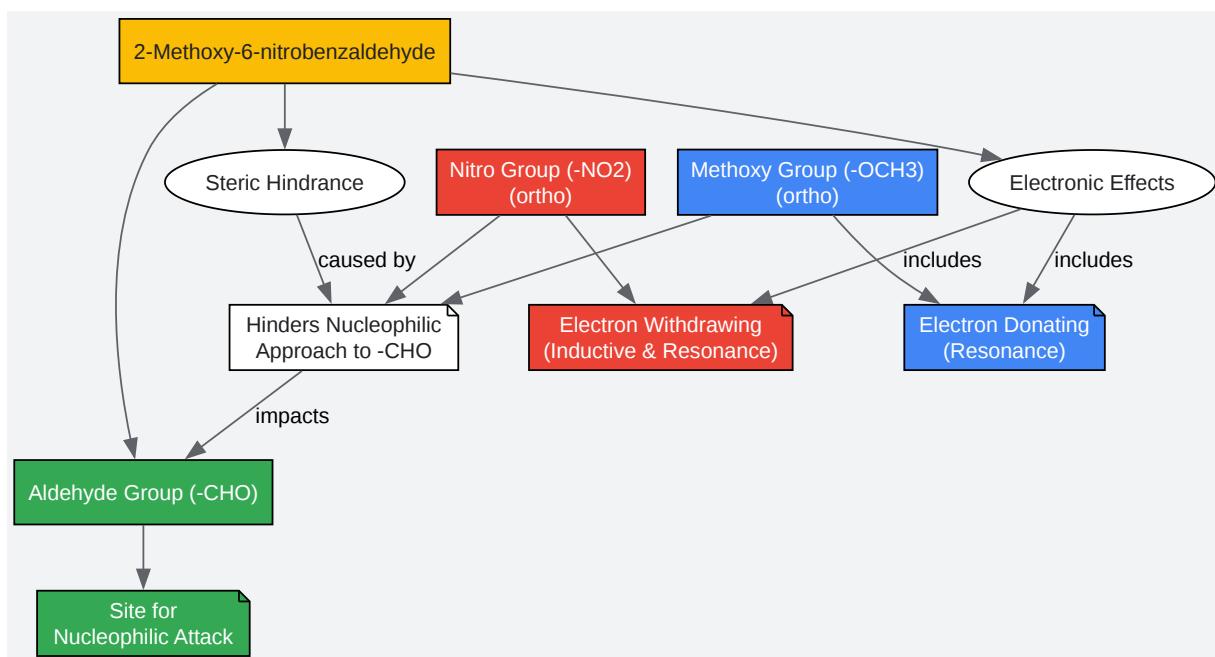
Objective: To confirm the identity and purity of the synthesized **2-Methoxy-6-nitrobenzaldehyde**.

Methodology:

- NMR Sample Preparation:
 - Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
- IR Sample Preparation (ATR Method):
 - Place a small amount of the dry, solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
 - Apply pressure to ensure good contact.
 - Acquire the IR spectrum over a range of 4000-400 cm^{-1} .[\[2\]](#)

Chemical Reactivity and Applications

The chemical reactivity of **2-Methoxy-6-nitrobenzaldehyde** is dictated by the interplay of its three functional groups.



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Caption: Factors influencing the reactivity of **2-Methoxy-6-nitrobenzaldehyde**.

- **Steric Effects:** The presence of two substituents (methoxy and nitro) ortho to the aldehyde group creates significant steric hindrance. This physical bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially reducing the rate of nucleophilic addition reactions compared to less hindered benzaldehydes.[3][4]
- **Electronic Effects:**

- The nitro group is a strong electron-withdrawing group, which increases the electrophilicity (positive character) of the carbonyl carbon, making it more susceptible to nucleophilic attack.
- The methoxy group is an electron-donating group through resonance but slightly electron-withdrawing inductively. Its net effect is to increase electron density on the ring.
- Reactivity of Functional Groups:
 - Aldehyde Group: Undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., with amines to form Schiff bases).
 - Nitro Group: Can be selectively reduced to an amino group (-NH₂), providing a route to 2-amino-6-methoxybenzaldehyde. This transformation is crucial for building more complex heterocyclic systems.[5]

Applications in Drug Development and Organic Synthesis

2-Methoxy-6-nitrobenzaldehyde serves as a valuable intermediate in organic synthesis.

Nitrobenzaldehydes are important precursors for producing dyes, agrochemicals, and pharmaceuticals.[6] The ability to transform both the aldehyde and nitro functionalities makes this compound a versatile building block. Specifically, the reduction of the nitro group to an amine followed by intramolecular condensation with the aldehyde (or a derivative) is a key strategy for synthesizing heterocyclic scaffolds, such as quinolines, which are prevalent in many biologically active molecules.[5]

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